molecular formula C18H34O2 B013812 Oleic Acid-13C CAS No. 82005-44-5

Oleic Acid-13C

Cat. No. B013812
CAS RN: 82005-44-5
M. Wt: 283.5 g/mol
InChI Key: ZQPPMHVWECSIRJ-OLLJCFGNSA-N
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Description

Synthesis Analysis

The synthesis of isotopically labeled oleic acid derivatives, such as Oleic Acid-13C, often involves complex synthetic routes. A notable example includes the synthesis of Z-13,13,14,14,15,15,16,16,17,17,18,18,18-tridecafluoro-octadec-9-enoic acid (Oleic Acid-F13), which employs a seven-step synthesis with a key Wittig reaction to form the C9–C10 double bond. This process has been studied for its potential to create isotopically labeled compounds for research purposes (Buchanan, Smits, & Munteanu, 2003).

Molecular Structure Analysis

Oleic Acid-13C, like its non-labeled counterpart, features a carbon chain with a cis-double bond between the ninth and tenth carbon atoms from the methyl end, which is critical for its fluidity and interaction with biological membranes. Advanced NMR techniques, including 13C NMR, have been employed to fully elucidate the structure of oleic acid derivatives and their interactions within biological systems. Studies have provided complete assignments of 1H and 13C NMR resonances for oleic acid and its derivatives, facilitating the understanding of its structure and function at a molecular level (Seebacher, Simić, Weis, Saf, & Kunert, 2003).

Chemical Reactions and Properties

Oleic Acid-13C participates in various chemical reactions, including biohydrogenation, where it can be transformed into stearic acid or trans fatty acid isomers by microbial action in the rumen. The study of these transformations is crucial for understanding the metabolic fate of dietary unsaturated fats in ruminants and their impact on human health through the consumption of animal products. Research using isotopically labeled oleic acid has shed light on these pathways, revealing the complex nature of fatty acid metabolism in the rumen (Jenkins, Abughazaleh, Freeman, & Thies, 2006).

Scientific Research Applications

1. Interactions with Proteins

Oleic acid-13C has been used to study its interactions with proteins such as bovine serum albumin (BSA). A study by Parks et al. (1983) utilized 13C NMR spectroscopy to investigate these interactions, revealing details about the magnetic microenvironment and binding sites for oleic acid on BSA.

2. Conversion and Biohydrogenation in Microorganisms

Research by AbuGhazaleh et al. (2005) explored the conversion of 13C-labeled oleic acid to trans-C18:1 positional isomers in ruminal microorganisms, showing how environmental conditions like pH and dilution rates influence this conversion.

3. Fatty Acid Analysis

Oleic acid-13C is pivotal in developing analytical methods for fatty acids. For instance, Zhang et al. (2015) developed a GC–FID method for quantitative analysis of oleic acid and related fatty acids, emphasizing its role in pharmaceutical excipient analysis.

4. Nutritional Studies

The metabolism of oleic acid-13C in dietary contexts has been studied, as seen in the work of Vermunt et al. (2000). They investigated the effects of diets rich in different fatty acids on the oxidation and conversion of 13C-alpha-linolenic acid in humans.

5. Isotope-Labeled Synthesis

The synthesis of isotope-labeled compounds, such as oleic-1-13C acid, has been a subject of interest in chemical studies. Whaley et al. (1981) describe the synthesis of oleic-1-13C acid and its conversion to triolein-1′,1″,1″′-13C3, highlighting the importance of such labeled compounds in biochemical research.

6. Microbial Oxidation Studies

Oleic acid-13C plays a role in understanding microbial oxidation processes. A study by El-Sharkawy et al. (1992) used oleic acid to study microbial conversion into hydroxy and keto acids, providing insights into microbial metabolism pathways.

7. Fatty Acid Metabolism in Atherosclerosis

The metabolism of oleic acid in atherosclerotic lesions has been studied using isotopically labeled oleic acid. Wahlqvist et al. (1969) explored the incorporation of oleic acid into lipids in human arterial intima, contributing to our understanding of atherosclerosis.

Safety And Hazards

Oleic acid may be harmful by inhalation, ingestion, or skin absorption. It may cause drowsiness or dizziness and may cause skin or respiratory system irritation .

Future Directions

The emerging field of metabolomics may help to advance the development of food/nutrient biomarkers, yet advances in food metabolome databases are needed . The availability of biomarkers that estimate intake of specific foods and dietary components could greatly enhance nutritional research targeting compliance to national recommendations as well as direct associations with disease outcomes .

properties

IUPAC Name

(Z)-(113C)octadec-9-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9-/i18+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPPMHVWECSIRJ-OLLJCFGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCC[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oleic Acid-13C

CAS RN

82005-44-5
Record name 82005-44-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
JS Parks, DP Cistola, DM Small, JA Hamilton - Journal of Biological …, 1983 - ASBMB
The interactions of the carboxyl group of oleic acid with bovine serum albumin (BSA) were studied by 13C NMR spectroscopy at 50.3 MHz using 90% isotopically substituted [1-13C]…
Number of citations: 118 www.jbc.org
A Gil-Sanchez, E Larque, H Demmelmair… - … American journal of …, 2010 - academic.oup.com
Background: Fetal growth and development require n–3 (omega-3) long-chain polyunsaturated fatty acids, but mechanisms for their placental transfer are not well understood. Objective…
Number of citations: 135 0-academic-oup-com.brum.beds.ac.uk
AJ de Jong, AT Hoekstra… - …, 2018 - scholarlypublications …
The metabolism of immune cells is intimately linked to their function. We have previously shown that exposure to fatty acids enhances proliferation of CD4+ T cells. In this study, we …
OC Watkins, MO Islam, P Selvam, RA Pillai… - …, 2019 - academic.oup.com
Placental lipid transport and metabolism are poorly understood despite the importance for fetal development and lifelong health. We aimed to explore fatty acid (FA) processing in …
Number of citations: 12 0-academic-oup-com.brum.beds.ac.uk
H Nagai, T Goto, N Takahashi, T Kusudoh… - Bioscience …, 2011 - Taylor & Francis
A useful method employing liquid chromatography mass spectrometry (LC/MS) and a stable isotope was developed for simultaneous examination of major metabolism in adipocytes, de …
Y Si, BP Khanal, L Sauheitl, M Knoche - 2021 - pdfs.semanticscholar.org
An intact skin is essential in high-quality apples. Ongoing deposition of cuticular material during fruit development may decrease microcracking. Our objective was to establish a system …
Number of citations: 3 pdfs.semanticscholar.org
Y Si, BP Khanal, L Sauheitl, M Knoche - Plants, 2021 - mdpi.com
An intact skin is essential in high-quality apples. Ongoing deposition of cuticular material during fruit development may decrease microcracking. Our objective was to establish a system …
Number of citations: 4 0-www-mdpi-com.brum.beds.ac.uk
A Gázquez, MT Prieto‐Sánchez… - The Journal of …, 2019 - Wiley Online Library
Key points Placental structure and function can be modified as a result of maternal obesity affecting materno‐fetal fatty acids (FA) transport. We report for the first time, in humans and in …
E Larqué, H Demmelmair, A Gil-Sánchez… - … American journal of …, 2011 - academic.oup.com
Considerable amounts of long-chain polyunsaturated fatty acids (LC-PUFAs), particularly arachidonic acid and docosahexaenoic acid (DHA, 22:6n–3), are deposited in fetal tissues …
Number of citations: 181 0-academic-oup-com.brum.beds.ac.uk
E Larqué, A Pagán, MT Prieto, JE Blanco… - Annals of Nutrition and …, 2014 - karger.com
The functionality of the placenta may affect neonatal adiposity and fetal levels of key nutrients such as long-chain polyunsaturated fatty acids. Fetal macrosomia and its complications …
Number of citations: 89 karger.com

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